molecular formula C10H2Cl4N2O2 B031168 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene CAS No. 59023-23-3

5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

Cat. No. B031168
CAS RN: 59023-23-3
M. Wt: 323.9 g/mol
InChI Key: SZHQZSCYUUATTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene is a useful research compound. Its molecular formula is C10H2Cl4N2O2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formation Pathways Study

One of the applications of this compound is in the study of formation pathways of TCDD from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP). This study focuses on understanding the formation pathways of TCDD from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP). The study delves into three reaction mechanisms: free-radical, direct condensation, and anionic .

Environmental Pollutant

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic dioxin known for its severe health impacts and persistent environmental pollutants. It is recognized as a persistent environmental pollutant, resisting easy biodegradation or metabolism because of its high thermal stability and low volatility .

Analytical Studies

2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is used in analytical studies for the presence and formation of dioxin-like compounds in heat-treated chlorpyrifos herbicide, a potential precursor of pyridine analog of 2,3,7,8-Tetrachloro-p-dioxin .

Biological Activity

TCDD and dioxin-like compounds act via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor. This receptor is a transcription factor which is involved in the expression of genes .

Chemical Synthesis

It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .

Industrial Applications

TCDD is the most potent compound (congener) of its series (polychlorinated dibenzodioxins, known as PCDDs or simply dioxins) and became known as a contaminant in Agent Orange, an herbicide used in the Vietnam War .

Mechanism of Action

properties

IUPAC Name

5,6,12,13-tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4N2O2/c11-3-1-5-9(15-7(3)13)18-6-2-4(12)8(14)16-10(6)17-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQZSCYUUATTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)OC3=CC(=C(N=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b

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